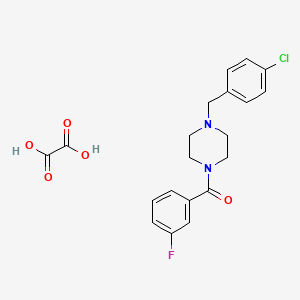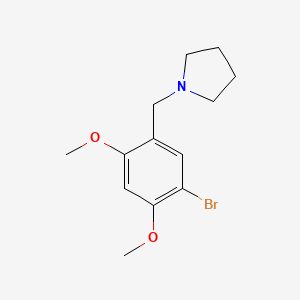
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. The compound has been extensively studied due to its potential applications in scientific research and medicine.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is not fully understood. However, it is believed that the compound interacts with metal ions through the nitrogen and oxygen atoms in the quinoline and benzodioxole moieties. This interaction leads to the formation of a complex that exhibits fluorescence properties.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in vitro, indicating its potential use as a fluorescent probe in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine include its high yield synthesis method, low toxicity, and potential applications in scientific research. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential interference with biological systems.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine. These include the development of new synthesis methods to improve the solubility and biocompatibility of the compound, the investigation of its potential applications as a fluorescent probe in biological systems, and the synthesis of metal complexes with improved catalytic properties.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is a chemical compound that has potential applications in scientific research and medicine. The compound has been extensively studied for its fluorescent properties and potential use as a metal ion probe. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with 1,3-benzodioxole in the presence of a reducing agent and a catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine as a white solid with a high yield.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-6-18(21-15-8-13(19)3-4-14(11)15)20-9-12-2-5-16-17(7-12)23-10-22-16/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSWVKGTIVQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)



![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
